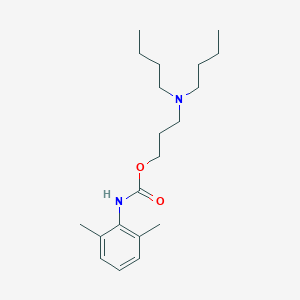

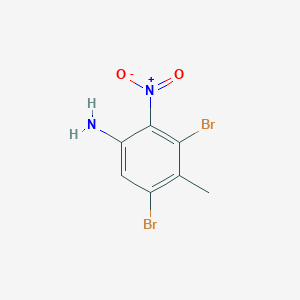

5-Tert-butyl-2-nitroaniline

Overview

Description

Scientific Research Applications

Material Science

5-Tert-butyl-2-nitroaniline exhibits properties that make it valuable in the creation of innovative materials. Its chemical structure can be utilized to engineer substances with enhanced performance characteristics , such as improved thermal stability, mechanical strength, or optical properties .

Organic Synthesis

In organic synthesis, 5-Tert-butyl-2-nitroaniline serves as a building block for synthesizing complex molecules. It is particularly useful in the nitration of aromatic compounds , which is a critical step in creating a variety of organic products .

Pharmaceuticals

This compound is a crucial intermediate in pharmaceutical research, aiding in the synthesis of innovative drug candidates. Its unique chemical structure allows for the exploration of novel therapeutic approaches, targeting a wide range of health conditions .

Chemical Engineering

5-Tert-butyl-2-nitroaniline is used in chemical engineering processes, particularly in the synthesis and characterization of coordination polymers. These polymers have applications in catalysis, gas storage, and separation technologies .

Analytical Chemistry

In analytical chemistry, 5-Tert-butyl-2-nitroaniline can be used as a standard or reference compound in various spectroscopic and chromatographic techniques, helping to ensure accurate and reliable results in chemical analysis .

Environmental Science

The compound’s role in environmental science is emerging, particularly in the analysis of nitrophenol family compounds, which are significant in environmental monitoring and pollution control studies .

Biochemistry

5-Tert-butyl-2-nitroaniline may be used in biochemistry for the study of enzyme reactions where nitroaniline derivatives act as substrates or inhibitors, providing insights into enzyme mechanisms .

Nanotechnology

In the field of nanotechnology, 5-Tert-butyl-2-nitroaniline could potentially be involved in the synthesis of nanomaterials due to its reactive nitro group, which can participate in surface modification reactions to create functionalized nanoparticles .

properties

IUPAC Name |

5-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKXVEBWNNCSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-nitroaniline | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-1H-indol-3-yl]ethanol](/img/structure/B373456.png)

![4-Aminocyclohexyl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B373457.png)

![2-[(3,8,12-Trihydroxy-24-oxocholan-24-yl)amino]ethanesulfonate](/img/structure/B373460.png)

![N-[3-Methyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373464.png)

![(S)-(6-ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B373465.png)

![N-[3,5-dimethyl-4-(methylsulfonyl)phenyl]acetamide](/img/structure/B373467.png)

![Ethyl 2-[2-(2-naphthyl)-2-oxoethyl]-3-oxopentanoate](/img/structure/B373469.png)